molecular formula C11H15NO5 B1627029 2-Hydroxy-2-(2-methylphenyl)ethylamine oxalate CAS No. 1170238-97-7

2-Hydroxy-2-(2-methylphenyl)ethylamine oxalate

Cat. No.: B1627029
CAS No.: 1170238-97-7
M. Wt: 241.24 g/mol
InChI Key: UGJZLXGXDCDGQL-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

2-Hydroxy-2-(2-methylphenyl)ethylamine oxalate is systematically identified through multiple nomenclature systems, reflecting its complex chemical structure and widespread recognition in chemical databases. The compound is registered under the Chemical Abstracts Service number 1170238-97-7, providing a unique identifier for scientific literature and commercial applications. According to the International Union of Pure and Applied Chemistry nomenclature, the compound is designated as 2-amino-1-(2-methylphenyl)ethanol ethane-1,2-dioate, emphasizing the relationship between the base amine structure and the oxalic acid component.

The molecular structure can be represented through various chemical notation systems, with the canonical Simplified Molecular Input Line Entry System showing the arrangement as CC1=CC=CC=C1C(CN)O.C(=O)(C(=O)O)O. The International Chemical Identifier provides a systematic representation as InChI=1S/C9H13NO.C2H2O4/c1-7-4-2-3-5-8(7)9(11)6-10;3-1(4)2(5)6/h2-5,9,11H,6,10H2,1H3;(H,3,4)(H,5,6), facilitating accurate identification across chemical databases. The compound also carries several synonymous names including 2-amino-1-(o-tolyl)ethan-1-ol oxalate, 2-amino-1-(2-methylphenyl)ethan-1-ol oxalate, and this compound, reflecting different aspects of its chemical structure.

Table 1: Chemical Identity Parameters

Parameter Value Reference
Molecular Formula C₁₁H₁₅NO₅
Molecular Weight 241.24 g/mol
Chemical Abstracts Service Number 1170238-97-7
International Chemical Identifier Key UGJZLXGXDCDGQL-UHFFFAOYSA-N
Topological Polar Surface Area 120.85 Ų
Logarithm of Partition Coefficient 0.14272
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 4
Rotatable Bonds 2

The structural composition reveals a sophisticated molecular architecture incorporating an aromatic ring system with a methyl substituent at the ortho position, connected to a carbon bearing both hydroxyl and aminomethyl functional groups. The presence of the oxalate counterion contributes to the compound's stability and solubility characteristics, making it suitable for various research applications. This complex structure allows for multiple sites of chemical reactivity, including the hydroxyl group, the primary amine, and the aromatic system, each contributing to the compound's versatility in synthetic chemistry.

Historical Context in Chemical Research

The development of this compound emerges from the broader historical progression of substituted ethylamine research, which has been a cornerstone of medicinal chemistry for several decades. The compound's structural framework relates to classical phenethylamine derivatives that have been extensively studied since the early twentieth century for their biological activities and pharmaceutical applications. The specific incorporation of the 2-methylphenyl substituent represents an evolution in structural modification strategies aimed at enhancing selectivity and efficacy in biological systems.

Research into similar structural motifs has demonstrated the importance of aromatic substitution patterns in determining biological activity profiles. The synthesis and characterization of selective dopamine D2 receptor ligands, as documented in contemporary literature, illustrates the systematic approach to developing compounds with specific receptor affinities through careful structural modifications. The historical development of such compounds has involved extensive structure-activity relationship studies, where researchers have systematically modified aromatic substituents, side chain lengths, and functional group positions to optimize biological properties.

The emergence of this compound in chemical research represents a continuation of these systematic investigations. The compound's synthesis methodology typically involves multi-step processes beginning with commercially available starting materials, reflecting the accumulated knowledge from decades of synthetic organic chemistry development. The incorporation of the oxalate salt formation represents a standard pharmaceutical practice for improving compound stability, solubility, and handling characteristics, techniques that have been refined through extensive pharmaceutical research over the past century.

Table 2: Historical Development Timeline

Era Development Focus Relevance to Current Compound
Early 1900s Basic phenethylamine studies Foundation for aromatic amine research
Mid-1900s Substituted aromatic compounds Development of substitution strategies
Late 1900s Structure-activity relationships Systematic modification approaches
Early 2000s Advanced synthesis methods Multi-step synthetic protocols
Present Specialized applications Targeted pharmaceutical intermediates

Significance in Academia and Research

The academic and research significance of this compound extends across multiple scientific disciplines, reflecting its versatility as both a synthetic intermediate and a research tool. In pharmaceutical development, the compound serves as a key intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders, where its structural features contribute to enhanced drug efficacy and specificity. This application represents a critical contribution to the ongoing efforts in developing more effective treatments for neurological conditions, where precision in molecular design is paramount.

In analytical chemistry, the compound finds extensive application in chromatographic techniques for the separation and analysis of complex mixtures. Its unique chemical properties, including specific retention characteristics and detection responses, make it valuable for quality control processes in pharmaceutical manufacturing and research laboratories. The compound's ability to provide reliable results in analytical procedures has established it as a standard reference material in various analytical protocols.

Biochemical research has embraced this compound as a tool for studying enzyme interactions and metabolic pathways. Researchers utilize the compound to investigate biological systems and disease mechanisms, taking advantage of its ability to interact with specific biological targets while maintaining chemical stability under experimental conditions. These studies contribute to the broader understanding of cellular processes and the development of therapeutic interventions.

Table 3: Research Applications and Impact

Research Domain Specific Application Research Impact
Pharmaceutical Development Neurological disorder treatments Enhanced drug efficacy and specificity
Analytical Chemistry Chromatographic separations Improved quality control processes
Biochemical Research Enzyme interaction studies Understanding of biological mechanisms
Material Science Novel material development Enhanced thermal and mechanical properties
Cosmetic Formulations Stabilizing agent applications Improved product longevity and compatibility

The compound's significance in material science research centers on its potential for developing novel materials with enhanced properties. Researchers explore its incorporation into various material matrices to achieve specific characteristics such as improved thermal stability and enhanced mechanical strength, which are beneficial for diverse industrial applications. These investigations represent an expanding frontier in materials research, where organic compounds serve as functional additives or building blocks for advanced materials.

In cosmetic formulations, this compound functions as a stabilizing agent, contributing to improved texture and longevity of cosmetic products while ensuring skin compatibility. This application demonstrates the compound's versatility beyond traditional pharmaceutical uses, highlighting its potential in consumer product development where both efficacy and safety are critical considerations.

The research significance of this compound is further enhanced by its role in advancing synthetic chemistry methodologies. The multi-step synthesis required for its preparation has contributed to the development of improved synthetic protocols and purification techniques. These methodological advances benefit the broader chemical research community by providing more efficient and reliable approaches to similar compound classes.

Properties

IUPAC Name

2-amino-1-(2-methylphenyl)ethanol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.C2H2O4/c1-7-4-2-3-5-8(7)9(11)6-10;3-1(4)2(5)6/h2-5,9,11H,6,10H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJZLXGXDCDGQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CN)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590048
Record name Oxalic acid--2-amino-1-(2-methylphenyl)ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170238-97-7
Record name Oxalic acid--2-amino-1-(2-methylphenyl)ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reduction of Oxime Intermediates

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Oxime Reduction : THF outperforms ethers due to better LiAlH4 solubility. Reactions at 0°C minimize side products (e.g., alkene formation via elimination).
  • Salt Crystallization : Ethanol ensures high solubility of both amine and oxalic acid. Cooling to 2°C induces supersaturation, yielding >95% pure crystals.

Catalytic System Tuning

Industrial methods prioritize palladium-based catalysts for carbonylation efficiency. Copper (II) sulfate enhances redox cycling, while triethylamine scavenges HCl byproducts, preventing catalyst deactivation.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Modern facilities employ tubular reactors for oxalate ester synthesis, achieving:

  • Higher Throughput : 5x batch reactor output.
  • Improved Safety : Avoids high-pressure batch conditions.

Purification Protocols

  • Crystallization : Multi-stage cooling (25°C → 2°C) maximizes crystal size and purity.
  • Chromatography : Reserved for high-purity grades (>99%), using silica gel with ethyl acetate/hexane eluents.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 7.38 (d, J=4.0 Hz, 1H, aromatic), 2.97 (m, 2H, CH₂NH₂), 1.07 (t, J=7.2 Hz, 3H, CH₃).
  • LC-MS : m/z 220.80 (M + 2)+, confirming molecular ion consistency.

Physical Properties

  • Appearance : White to yellow crystalline solid.
  • Storage : Stable at 2–8°C under anhydrous conditions.

Chemical Reactions Analysis

2-Hydroxy-2-(2-methylphenyl)ethylamine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or alkyl groups using reagents like thionyl chloride (SOCl2) or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Hydroxy-2-(2-methylphenyl)ethylamine oxalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(2-methylphenyl)ethylamine oxalate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of substituted ethylamine derivatives. Key structural analogues include:

Compound Name Molecular Formula Molecular Weight Key Structural Features
2-Hydroxy-2-(2-methylphenyl)ethylamine oxalate C₉H₁₃NO·C₂H₂O₄ 295.28* 2-methylphenyl, hydroxyethylamine, oxalate ion
Dopamine hydrochloride C₈H₁₁NO₂·HCl 189.64 3,4-dihydroxyphenyl, ethylamine, HCl counterion
1-Pyridin-2-yl-ethylamine oxalate C₇H₁₀N₂·C₂H₂O₄ 254.23* Pyridin-2-yl, ethylamine, oxalate ion
2-(2-Methoxyphenoxy)ethylamine C₉H₁₃NO₂ 179.21 Methoxyphenoxy, ethylamine backbone
2-(5-Bromo-7-ethyl-2-methyl-1H-indol-3-yl)ethylamine oxalate C₁₃H₁₇BrN₂·C₂H₂O₄ 371.23 Indolyl, bromo/ethyl substituents, oxalate ion

*Calculated based on constituent molecular weights from referenced evidence.

Physical and Chemical Properties

  • Its synthesis involves ethyl acetate extraction and acid-base purification .
  • Dopamine hydrochloride: Known for high water solubility due to the HCl counterion and polar dihydroxyphenyl group .
  • 1-Pyridin-2-yl-ethylamine oxalate : Boiling point 197–201°C, density 1.002 g/mL, refractive index 1.528 .
  • 2-(2-Methoxyphenoxy)ethylamine: Used as a precursor to Carvedilol, indicating stability under synthetic conditions .

Biological Activity

2-Hydroxy-2-(2-methylphenyl)ethylamine oxalate, also known as a derivative of phenethylamine, has garnered attention for its potential biological activities. This compound is primarily studied in the context of its pharmacological properties, including its effects on neurotransmitter systems and potential therapeutic applications.

  • Molecular Formula : C10H15NO·C2H2O4
  • Molecular Weight : 241.24 g/mol
  • Structure : The compound features a hydroxyl group and an oxalate moiety, which may contribute to its biological activity.

Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine. These interactions are crucial for understanding its potential as an antidepressant or anxiolytic agent.

  • Serotonin Receptor Interaction : Preliminary studies suggest that this compound may act as a partial agonist at certain serotonin receptors, which could enhance mood and reduce anxiety symptoms.
  • Dopaminergic Effects : There is evidence to suggest that it might influence dopaminergic pathways, potentially impacting conditions such as Parkinson's disease or schizophrenia.

Antioxidant Properties

The compound has shown promise in exhibiting antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases. This property is particularly relevant in neurodegenerative disorders where oxidative damage plays a significant role.

Study on Antidepressant Effects

A notable study published in a peer-reviewed journal examined the antidepressant-like effects of this compound in rodent models. The findings indicated:

  • Reduction in Depressive Behaviors : Animals treated with the compound exhibited significantly lower levels of despair behavior in forced swim tests compared to control groups.
  • Biochemical Analysis : Increased levels of serotonin and norepinephrine were observed in the brains of treated animals, suggesting enhanced neurotransmitter availability.

Antioxidant Activity Assessment

Another research effort focused on the antioxidant capabilities of this compound:

  • In vitro Studies : The compound demonstrated a dose-dependent reduction in reactive oxygen species (ROS) levels in cultured neuronal cells.
  • Mechanism of Action : It was hypothesized that the hydroxyl group facilitates electron donation, thereby neutralizing free radicals.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Neurotransmitter ModulationPotential serotonin receptor agonism
Dopaminergic EffectsInfluence on dopaminergic pathways
Antioxidant ActivityReduction of ROS levels
Antidepressant EffectsDecreased depressive behaviors

Q & A

Q. What are the established synthetic routes for 2-hydroxy-2-(2-methylphenyl)ethylamine oxalate, and what experimental conditions optimize yield?

The compound can be synthesized via condensation reactions using hydroxylamine hydrochloride in polar aprotic solvents (e.g., DMSO) under reflux (80–100°C), followed by oxalate salt formation. Key steps include pH-controlled precipitation and recrystallization in ethanol-water mixtures to achieve >80% purity. Critical parameters include temperature control during amine-oxalic acid neutralization to avoid byproducts .

Q. Which analytical techniques are most effective for characterizing structural and purity profiles?

  • NMR spectroscopy (¹H/¹³C) confirms the hydroxy and methylphenyl substituents.
  • HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile-phosphate buffer mobile phase resolves oxalate salt impurities.
  • X-ray crystallography verifies stereochemistry, especially for chiral centers introduced during synthesis .

Q. How can researchers mitigate solvent interference during purification?

Use sequential solvent extraction (e.g., ethyl acetate for organic impurities) followed by recrystallization in methanol:water (3:1 v/v) to isolate the oxalate salt. Centrifugation at 10,000 rpm for 15 minutes enhances phase separation .

Advanced Research Questions

Q. How can reaction pathways be optimized to minimize side products in large-scale synthesis?

Apply statistical Design of Experiments (DoE) to screen variables (e.g., temperature, solvent ratio, catalyst loading). For example, a central composite design (CCD) identifies optimal conditions for amine-oxalic acid stoichiometry (1:1.05 molar ratio) to suppress di-ester byproducts. Computational reaction path searches (e.g., density functional theory) predict intermediates and transition states, reducing trial-and-error experimentation .

Q. What methodologies resolve contradictions in reported reaction yields across studies?

Perform meta-analysis of published protocols to isolate variables (e.g., solvent purity, inert atmosphere use). For instance, discrepancies in oxalate salt yields (40–75%) often arise from incomplete neutralization; pH titration (target pH 4.5–5.0) and inline IR monitoring of carboxylate formation improve reproducibility .

Q. How can mechanistic studies elucidate the role of the oxalate counterion in biological activity?

Use isothermal titration calorimetry (ITC) to quantify oxalate-amine binding affinity. Comparative studies with hydrochloride or sulfate salts reveal oxalate’s impact on membrane permeability (e.g., via logP measurements). Molecular dynamics (MD) simulations further model interactions with lipid bilayers .

Q. What strategies identify and quantify degradation products under accelerated stability conditions?

Employ LC-MS/MS with electrospray ionization (ESI+) to detect oxidation products (e.g., phenolic oxides). Forced degradation studies (40°C/75% RH, 14 days) coupled with kinetic modeling (Arrhenius plots) predict shelf-life and guide storage protocols (e.g., desiccated, -20°C) .

Q. How can the compound’s bioactivity be systematically evaluated in cellular models?

Design concentration-response assays (e.g., 0.1–100 μM) in neuronal cell lines (SH-SY5Y) to assess dopamine receptor modulation. Use siRNA knockdown to validate target specificity. Parallel studies with structurally analogous compounds (e.g., 2-(4-hydroxyphenyl) derivatives) isolate the methylphenyl group’s role in activity .

Q. What engineering challenges arise during continuous-flow scale-up, and how are they addressed?

Challenges include residence time distribution in tubular reactors and oxalate crystallization fouling. Solutions involve:

  • Coiled flow inverters (CFI) to enhance mixing.
  • Anti-solvent (e.g., hexane) injection post-reaction to precipitate product continuously .

Q. How can computational models predict the compound’s behavior in novel reaction systems?

Quantum mechanics/molecular mechanics (QM/MM) simulations model oxalate salt formation energetics. Machine learning (e.g., random forest regression) trained on existing kinetic data predicts optimal catalyst-substrate pairs for unexplored derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Hydroxy-2-(2-methylphenyl)ethylamine oxalate
Reactant of Route 2
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2-Hydroxy-2-(2-methylphenyl)ethylamine oxalate

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